4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol
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Overview
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol: is a chemical compound characterized by a bromophenyl group attached to a thiazol-2-yl ring, which is further connected to a phenol group. This compound is part of the thiazole family, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. Thiazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol typically involves the following steps:
Bromination: : The starting material, phenol, undergoes bromination to introduce the bromophenyl group.
Formation of Thiazole Ring: : The bromophenyl group is then reacted with thioamide derivatives under specific conditions to form the thiazole ring.
Coupling Reaction: : The thiazole ring is coupled with phenol to produce the final compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol: can undergo various chemical reactions, including:
Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The thiazole ring can be reduced to form thiazolidine derivatives.
Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenols.
Reduction: : Thiazolidine derivatives.
Substitution: : Substituted phenols and amines.
Scientific Research Applications
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol: has several scientific research applications:
Chemistry: : It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its antimicrobial and antiproliferative properties.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In antiproliferative applications, it may interfere with cell division or induce apoptosis in cancerous cells.
Comparison with Similar Compounds
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol: is similar to other thiazole derivatives, such as 4-(4-chlorophenyl)-1,3-thiazol-2-yl]phenol and 4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol . its unique bromophenyl group provides distinct chemical and biological properties compared to these compounds. The presence of the bromine atom can enhance the compound's reactivity and binding affinity to biological targets.
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications Its unique structure and reactivity make it a valuable tool in the development of new drugs, antimicrobial agents, and industrial chemicals
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-12-5-1-10(2-6-12)14-9-19-15(17-14)11-3-7-13(18)8-4-11/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTOUFRGGYTBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426215-90-9 |
Source
|
Record name | 4-(4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL)PHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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